molecular formula C21H24N4O3 B11242962 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11242962
M. Wt: 380.4 g/mol
InChI Key: VMWYLJMDJBQUOR-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic indole-acetamide derivative characterized by a 1-(2-methoxyethyl)-substituted indole core linked via an acetamide bridge to a tetrahydrocinnolinone moiety. The compound’s structural uniqueness arises from:

  • Indole substitution: A 2-methoxyethyl group at the 1-position of the indole ring, which is less common compared to substitutions at positions 3 or 5 in analogs.
  • Heterocyclic attachment: The tetrahydrocinnolinone group, a bicyclic system with a ketone functional group, introduces steric and electronic complexity.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C21H24N4O3/c1-28-12-11-24-10-9-16-18(7-4-8-19(16)24)22-20(26)14-25-21(27)13-15-5-2-3-6-17(15)23-25/h4,7-10,13H,2-3,5-6,11-12,14H2,1H3,(H,22,26)

InChI Key

VMWYLJMDJBQUOR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=C4CCCCC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents used in these steps include strong acids or bases, organic solvents, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal would be to produce the compound on a large scale while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

Key structural differences between the target compound and analogs are summarized below:

Compound Name/ID Indole Substitution Acetamide Linkage Attached Group Key Structural Notes
Target Compound 1-(2-Methoxyethyl)-4-yl 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl) Tetrahydrocinnolinone Unique 1-position substitution; bicyclic cinnolinone enhances rigidity
Compound K () 3-ylidene (2-oxoindoline) 2-Oxo 4-Methyl-2-oxo-2H-chromen-7-yl Coumarin substituent introduces π-conjugation and UV activity
1a-1d () 4-Methoxy-3-yl 2-Oxo Heterocarbocycle (e.g., piperidine) Methoxy at position 4; oxoacetamide enhances hydrogen bonding
N-Substituted Oxadiazoles () 3-ylmethyl Sulfanyl 1,3,4-Oxadiazole Sulfur-containing group alters electronic properties
Compound 5-Methoxy-2-methyl-3-yl Ethyl None (simple acetamide) Methyl and methoxy groups at positions 2 and 5 improve lipophilicity
Key Observations:
  • Substitution Position : The target’s 1-(2-methoxyethyl) group is distinct from the more common 3- or 5-substituted indoles in analogs. This substitution may influence solubility and steric interactions in biological systems.
Key Observations:
  • Amide Coupling : The target’s synthesis likely parallels methods in , where HATU and 4-methylmorpholine facilitate efficient coupling of indole derivatives with carboxylic acids .
  • Cyclization Strategies : Compounds like those in employ ZnCl₂-catalyzed cyclization, which is less relevant to the target’s synthesis but highlights alternative routes for heterocycle formation .

Functional Implications

  • Hydrogen Bonding: The acetamide bridge and tetrahydrocinnolinone ketone in the target provide multiple hydrogen-bonding sites, akin to coumarin-containing Compound K . This feature is critical for interactions with biological targets.
  • Solubility and Bioavailability : The 2-methoxyethyl group may enhance water solubility compared to methyl or methoxy substituents in analogs (e.g., compound) .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic compound that combines the structural features of indole and tetrahydrocinnoline. This unique combination suggests potential biological activities relevant to medicinal chemistry and pharmacology. Recent studies have begun to explore its pharmacological properties, mechanisms of action, and therapeutic potential.

The compound's molecular formula is C20H24N4O2C_{20}H_{24}N_{4}O_{2} with a molecular weight of approximately 368.43 g/mol. Its structure includes an indole moiety linked to a tetrahydrocinnoline derivative, which may confer specific biological activities.

Preliminary research indicates that this compound may interact with various biological macromolecules, potentially influencing enzyme activity and receptor signaling pathways. The compound's mechanism of action likely involves:

  • Binding to Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound could influence pathways related to cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of indole derivatives. For instance:

  • In vitro Studies : this compound demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in preliminary studies.

Antimicrobial Activity

Research has suggested that compounds with indole structures possess antimicrobial properties. The biological activity of this compound may extend to:

  • Bacterial Inhibition : Potential effectiveness against Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5030

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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